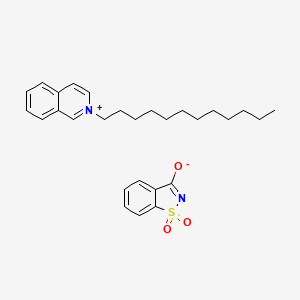

Lauryl isoquinolinium saccharinate

Description

Lauryl isoquinolinium saccharinate (C₂₈H₃₆N₂O₃S, molecular weight: 480.66) is a quaternary ammonium compound comprising a lauryl (dodecyl) chain, an isoquinolinium cation, and a saccharinate anion. It is a reddish-brown, vaseline-like substance with a distinct odor, primarily used in cosmetic formulations as a preservative and surfactant due to its antimicrobial and emulsifying properties .

Key Properties and Standards (from ):

- Purity: ≥90.0% active ingredient.

- Identification Tests: Reaction with acidic bromophenol blue yields a pale blue color. Reaction with resorcinol and sulfuric acid produces green fluorescence under alkaline conditions.

- Purity Limits: Heavy metals (<20 ppm), sulfur (<2 ppm).

- Quantitative Analysis: Titration with lauryl sulfate solution (0.004 mol/L; 1 mL ≈ 1.9226 mg of C₂₈H₃₆N₂O₃S).

Properties

CAS No. |

7444-81-7 |

|---|---|

Molecular Formula |

C28H36N2O3S |

Molecular Weight |

480.7 g/mol |

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-olate;2-dodecylisoquinolin-2-ium |

InChI |

InChI=1S/C21H32N.C7H5NO3S/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1-4H,(H,8,9)/q+1;/p-1 |

InChI Key |

AVZICXRYXLCFCK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lauryl isoquinolinium saccharinate involves the reaction of lauryl alcohol with isoquinoline derivatives. One common method includes the use of metal catalysts or catalyst-free processes in water . The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of lauryl isoquinolinium saccharinate often involves large-scale synthesis using efficient catalytic systems. These methods are designed to minimize environmental impact and maximize product quality. The use of advanced techniques such as continuous flow reactors and green chemistry principles is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Lauryl isoquinolinium saccharinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different isoquinoline-based compounds.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Lauryl isoquinolinium saccharinate has a wide range of scientific research applications:

Chemistry: Used as a surfactant and antimicrobial agent in various chemical formulations.

Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.

Medicine: Investigated for its antimicrobial properties and potential use in treating infections.

Industry: Employed in cosmetics, paints, detergents, and coatings due to its surface-active properties.

Mechanism of Action

The mechanism of action of lauryl isoquinolinium saccharinate involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This antimicrobial effect is primarily due to the presence of the isoquinoline moiety, which targets specific pathways in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Group Analysis

The structural similarity of compounds is assessed based on shared functional groups, carbon chain lengths, and degradation pathways (). Below is a comparative analysis:

Table 1: Structural Comparison

| Compound | Functional Groups | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Lauryl isoquinolinium saccharinate | Quaternary ammonium, sulfonate | 480.66 | Lauryl chain, aromatic isoquinolinium cation |

| Sodium saccharinate | Sulfonate | 205.17 | Sodium cation, saccharin-derived anion |

| Lauryl methacrylate | Ester, methacrylate | 298.45 | Lauryl chain, polymerizable methacrylate |

| N-Lauryl-N-carbomethoxyethyl-N-carboxymethylvinylamine | Amine, ester, carboxylate | Not specified | Branched lauryl chain, multifunctional groups |

Key Observations :

- The lauryl chain in lauryl isoquinolinium saccharinate and lauryl methacrylate imparts hydrophobicity, but the former’s ionic nature enables surfactant functionality, while the latter contributes to polymer flexibility .

- The saccharinate anion shared with sodium saccharinate provides solubility and stability, but the cationic component (isoquinolinium vs. sodium) dictates application differences (cosmetic vs. electrodeposition) .

Table 2: Application and Performance Comparison

| Compound | Primary Applications | Key Functional Properties |

|---|---|---|

| Lauryl isoquinolinium saccharinate | Cosmetic preservatives, surfactants | Antimicrobial, emulsifying, low toxicity |

| Sodium saccharinate | Electroplating additives | Grain refinement, stress reduction in Ni-Fe alloys |

| Lauryl methacrylate | Polymer additives, adhesives | Hydrophobicity, chemical resistance |

| Lauryl sulfate compounds | Surfactants, detergents | Foaming, emulsifying |

Performance Insights :

- Antimicrobial Efficacy: Lauryl isoquinolinium saccharinate’s quaternary ammonium structure provides superior antimicrobial activity compared to non-ionic lauryl methacrylate but is less foaming than lauryl sulfates .

- Material Science: Sodium saccharinate enhances microhardness in Ni-Fe alloys by refining grain structure, whereas lauryl isoquinolinium saccharinate’s role is unrelated to metallurgy .

- Polymer Chemistry: Lauryl methacrylate improves flexibility in adhesives, a property absent in ionic lauryl isoquinolinium saccharinate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.